![molecular formula C10H15NO2 B13445844 1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxymethyl group and a prop-2-en-1-one moiety attached to a 7-azabicyclo[2.2.1]heptane framework. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable bicyclic amine with formaldehyde and an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. The hydroxymethyl and prop-2-en-1-one groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one: Similar structure with an ethan-1-one moiety instead of prop-2-en-1-one.
1-Hydroxymethyl-7-aza-bicyclo[2.2.1]heptane-7-carboxylic acid tert-butyl ester: Contains a carboxylic acid ester group instead of the prop-2-en-1-one moiety.
Uniqueness
1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-[1-(hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one |
InChI |
InChI=1S/C10H15NO2/c1-2-9(13)11-8-3-5-10(11,7-12)6-4-8/h2,8,12H,1,3-7H2 |
InChI-Schlüssel |
PUDVZXVEGMHFGT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1C2CCC1(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


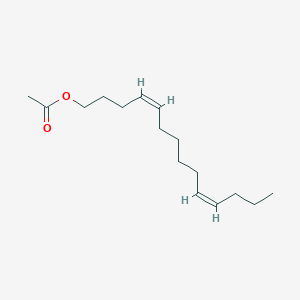
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)

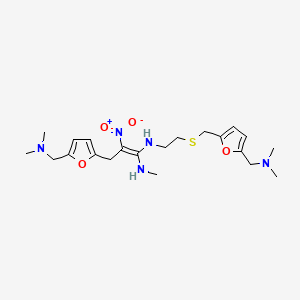
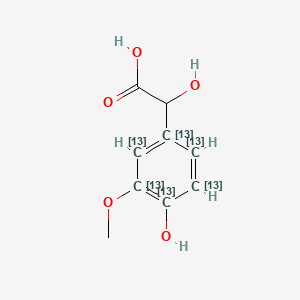
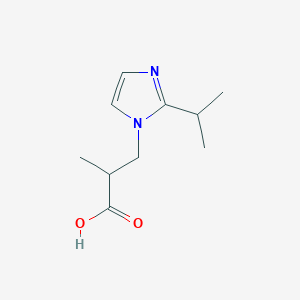
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
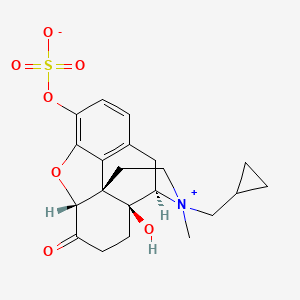
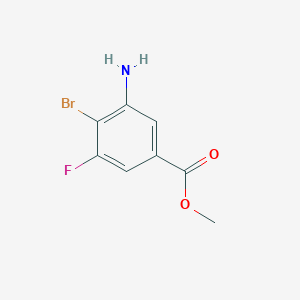
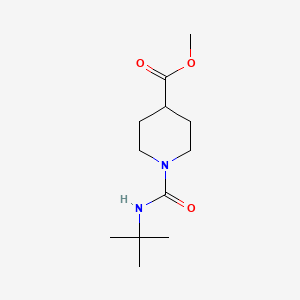
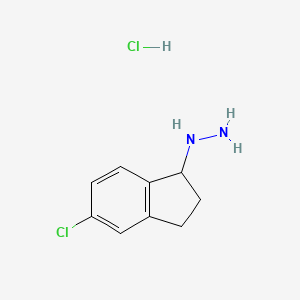


![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
